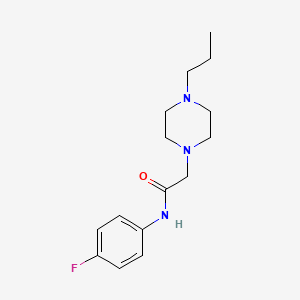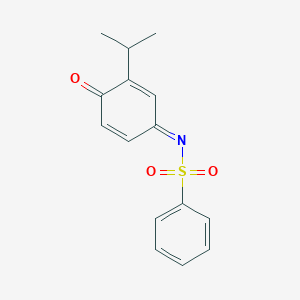![molecular formula C20H26N2O4S B5482189 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5482189.png)
1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine is a complex organic compound with the molecular formula C20H26N2O4S. It is characterized by the presence of a piperazine ring substituted with a 2,4-dimethoxyphenylsulfonyl group and a 2-phenylethyl group.
Vorbereitungsmethoden
The synthesis of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the 2,4-dimethoxyphenylsulfonyl chloride: This is achieved by reacting 2,4-dimethoxybenzenesulfonyl chloride with a suitable base.
Nucleophilic substitution: The sulfonyl chloride is then reacted with piperazine to form the sulfonyl piperazine intermediate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability and efficiency.
Analyse Chemischer Reaktionen
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, with various electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity on central nervous system receptors.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a tool compound in biological studies to understand the interaction of sulfonyl piperazines with various biological targets.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes
Wirkmechanismus
The mechanism of action of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The sulfonyl group is known to enhance the binding affinity of the compound to its target, while the piperazine ring provides structural flexibility. The 2-phenylethyl group contributes to the lipophilicity and overall pharmacokinetic properties of the compound .
Vergleich Mit ähnlichen Verbindungen
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine can be compared with other sulfonyl piperazine derivatives, such as:
1-(4-Methoxyphenyl)sulfonyl-4-(2-phenylethyl)piperazine: Similar structure but with a methoxy group at the 4-position.
1-(2,4-Dichlorophenyl)sulfonyl-4-(2-phenylethyl)piperazine: Contains dichloro substituents instead of methoxy groups.
1-(2,4-Dimethoxyphenyl)sulfonyl-4-methylpiperazine: Substituted with a methyl group instead of a 2-phenylethyl group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)sulfonyl-4-(2-phenylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-25-18-8-9-20(19(16-18)26-2)27(23,24)22-14-12-21(13-15-22)11-10-17-6-4-3-5-7-17/h3-9,16H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQRUNJCNLAWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)CCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-({2-cyano-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5482106.png)
![{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE](/img/structure/B5482111.png)
![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5482114.png)
![N-(4-ethoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5482119.png)
![4,5-dimethyl-2-{[(2-methylphenyl)acetyl]amino}-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B5482130.png)
![(4E)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B5482136.png)


![(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2-METHYLPHENYL)AMINO]METHYLIDENE]AMINO 4-METHYLBENZOATE](/img/structure/B5482154.png)
![7-acetyl-2-pyridin-3-yl-N-(tetrahydro-2H-pyran-4-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5482162.png)
![N4-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N2,N2-DIMETHYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5482164.png)
![N-(4-chlorophenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5482171.png)
![2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B5482186.png)
![1-(2,2-dimethylpropyl)-4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5482197.png)
